3-nitro-2-(1H-pyrazol-1-yl)pyridine

Übersicht

Beschreibung

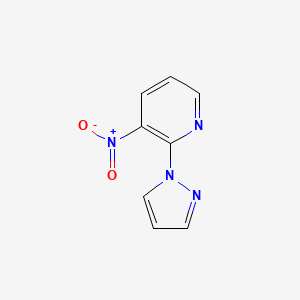

3-nitro-2-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring with a nitro group attached to the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-2-(1H-pyrazol-1-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloropyridine with 3-nitropyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

3-nitro-2-(1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Typical reducing agents are palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 3-amino-2-(1H-pyrazol-1-yl)pyridine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

3-Nitro-2-(1H-pyrazol-1-yl)pyridine has shown promising biological activities:

- Antimicrobial Properties : Derivatives have demonstrated efficacy against various bacterial strains, indicating potential as antimicrobial agents.

- Anticancer Activity : Studies suggest that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Potential

A study conducted on the anticancer effects of this compound derivatives revealed that they could inhibit the growth of human cancer cell lines by inducing programmed cell death mechanisms. The structure-activity relationship (SAR) analysis highlighted that modifications on the pyrazole ring significantly influenced their potency .

Case Study 2: Antimicrobial Efficacy

Research has shown that certain derivatives of this compound exhibit strong antibacterial activity against resistant strains of bacteria. These compounds were tested using standard disc diffusion methods, showing inhibition zones comparable to established antibiotics.

Wirkmechanismus

The mechanism of action of 3-nitro-2-(1H-pyrazol-1-yl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(1H-pyrazol-1-yl)pyridine: Lacks the nitro group, making it less reactive in certain chemical transformations.

3-amino-2-(1H-pyrazol-1-yl)pyridine: The amino group provides different reactivity and potential biological activities compared to the nitro group.

5-bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine: The presence of a bromine atom introduces additional reactivity, particularly in cross-coupling reactions.

Uniqueness

3-nitro-2-(1H-pyrazol-1-yl)pyridine is unique due to the presence of both a nitro group and a pyrazole ring, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry.

Biologische Aktivität

3-Nitro-2-(1H-pyrazol-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, particularly focusing on antimicrobial, antiparasitic, and anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted with a nitro group and a pyrazole moiety. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study highlighted the efficacy of these compounds against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined for several derivatives, showing promising antibacterial activity.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents .

Antiparasitic Activity

In addition to its antimicrobial properties, this compound has shown potential against parasitic infections. A study evaluated its effectiveness against Fusarium oxysporum, a pathogenic fungus affecting crops. The compound demonstrated significant antifungal activity with an EC50 value of 0.010 µM, indicating high potency .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro assays revealed that it inhibits the proliferation of cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. For instance, one study reported an IC50 value of 15 µM against human breast cancer cells, suggesting that the compound may interfere with cancer cell growth through multiple pathways .

Case Study 1: Antibacterial Efficacy

In a comparative study, various derivatives of pyrazole-based compounds were synthesized and tested for their antibacterial activity. Among these, this compound derivatives exhibited superior activity against resistant strains of Staphylococcus aureus compared to traditional antibiotics like cefadroxil .

Case Study 2: Antifungal Properties

A comprehensive evaluation of the compound's antifungal properties was conducted against Fusarium oxysporum. The study utilized both in vitro and in vivo models to assess efficacy, demonstrating that treatment with the compound significantly reduced fungal load in infected plants .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrazole and pyridine rings. Modifications to these groups have shown to enhance or diminish activity:

| Substituent | Effect on Activity |

|---|---|

| Methyl group at position 4 on pyrazole | Increased antibacterial potency |

| Halogen substitutions on pyridine | Enhanced antifungal activity |

These insights into SAR are crucial for guiding future drug design efforts aimed at optimizing the therapeutic profile of this class of compounds .

Eigenschaften

IUPAC Name |

3-nitro-2-pyrazol-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)7-3-1-4-9-8(7)11-6-2-5-10-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOSEIYUMLCCTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.